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Compound of Interest

Compound Name: Daf-FM

Cat. No.: B1588539 Get Quote

Introduction to Intracellular Nitric Oxide (NO) Signaling
Nitric oxide (NO) is a highly reactive, gaseous free radical that acts as a critical signaling

molecule in a vast array of physiological and pathophysiological processes.[1][2][3] Produced

endogenously by a family of enzymes known as nitric oxide synthases (NOS), NO is involved in

the regulation of vascular tone, neurotransmission, and immune responses.[1][3] Given its

short half-life and low physiological concentrations, the direct and accurate measurement of

intracellular NO is crucial for understanding its complex roles in cellular signaling and for the

development of novel therapeutics.

Principle of DAF-FM for NO Detection
4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM diacetate) is a widely used

fluorescent probe for the detection and quantification of intracellular nitric oxide. The detection

mechanism relies on a two-step process. First, the cell-permeant DAF-FM diacetate passively

diffuses across the cell membrane into the cytoplasm. Inside the cell, ubiquitous intracellular

esterases cleave the diacetate groups, converting the molecule into the cell-impermeant DAF-
FM. This trapping mechanism ensures the accumulation of the probe within the cell.

DAF-FM itself is essentially non-fluorescent. However, in the presence of nitric oxide and

oxygen, DAF-FM undergoes an irreversible reaction to form a highly fluorescent triazole

derivative (DAF-FM-T). The resulting fluorescence intensity is directly proportional to the

concentration of NO, allowing for the sensitive detection of intracellular NO production.
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Advantages of DAF-FM
DAF-FM offers several key advantages over other nitric oxide indicators, such as its

predecessor DAF-2:

High Sensitivity: DAF-FM has a low detection limit for NO, in the nanomolar range.

Significant Fluorescence Enhancement: Upon reacting with NO, the fluorescence quantum

yield of DAF-FM increases approximately 160-fold.

Photostability: The fluorescent product of DAF-FM is more photostable than that of DAF-2,

allowing for longer imaging times.

pH Insensitivity: The fluorescence of the DAF-FM triazole is stable over a wide pH range (pH

> 5.5), which is a significant advantage for biological experiments where pH can fluctuate.

Quantitative Data for DAF-FM
The following table summarizes the key quantitative properties of DAF-FM and its diacetate

form.
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Property Value Reference

DAF-FM Diacetate Molecular

Weight
496.42 g/mol

Excitation Maximum (post-

reaction)
~495 nm

Emission Maximum (post-

reaction)
~515 nm

Fluorescence Quantum Yield

(DAF-FM)
~0.005

Fluorescence Quantum Yield

(DAF-FM-T)
~0.81

Fluorescence Increase upon

NO reaction
~160-fold

NO Detection Limit ~3 nM

Recommended Loading

Concentration
1 - 10 µM

Recommended Loading Time 20 - 60 minutes
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Caption: Mechanism of intracellular NO detection using DAF-FM diacetate.
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Caption: Experimental workflow for measuring intracellular NO with DAF-FM.
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Caption: Simplified eNOS-mediated nitric oxide signaling pathway in vasodilation.

Experimental Protocols
Reagent Preparation
DAF-FM Diacetate Stock Solution (5 mM):

Bring the vial of DAF-FM diacetate powder and anhydrous Dimethyl Sulfoxide (DMSO) to

room temperature.

To prepare a 5 mM stock solution, dissolve 1 mg of DAF-FM diacetate (MW: 496.42) in 0.4

mL of high-quality anhydrous DMSO.

Vortex the solution thoroughly until the dye is completely dissolved.

Store the stock solution in aliquots at -20°C, protected from light and moisture. Avoid

repeated freeze-thaw cycles.

Cell Loading Protocol
This protocol is a general guideline. Optimal conditions, including probe concentration and

incubation time, should be determined empirically for each cell type and experimental setup.

For Adherent Cells:

Plate cells on a suitable culture dish or coverslip and grow to the desired confluency.

Prepare a loading buffer by diluting the 5 mM DAF-FM diacetate stock solution into a

suitable physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or serum-free

medium) to a final working concentration of 1-10 µM.

Note: Buffers containing serum or phenol red may interfere with the fluorescence and

should be used with caution. If serum must be used, it should be heat-inactivated to

reduce esterase activity.

Remove the culture medium from the cells and wash once with the physiological buffer.

Add the loading buffer containing DAF-FM diacetate to the cells.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1588539?utm_src=pdf-body
https://www.benchchem.com/product/b1588539?utm_src=pdf-body
https://www.benchchem.com/product/b1588539?utm_src=pdf-body
https://www.benchchem.com/product/b1588539?utm_src=pdf-body
https://www.benchchem.com/product/b1588539?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate for 20-60 minutes at 37°C, protected from light.

Wash the cells twice with fresh, warm physiological buffer to remove any excess probe.

Add fresh buffer or medium and incubate for an additional 15-30 minutes to allow for

complete de-esterification of the probe within the cells.

The cells are now ready for stimulation and imaging.

For Suspension Cells:

Harvest cells and adjust the cell density to approximately 1 x 10⁶ cells/mL in a suitable

physiological buffer.

Add the 5 mM DAF-FM diacetate stock solution to the cell suspension to achieve a final

working concentration of 1-10 µM and mix immediately.

Incubate the cell suspension for 15-60 minutes at 37°C, protected from light.

Centrifuge the cells to pellet them and discard the supernatant.

Wash the cells by resuspending the pellet in fresh, warm buffer and centrifuging again.

Repeat this wash step once or twice.

Resuspend the final cell pellet in the desired analysis buffer for stimulation and data

acquisition.

Fluorescence Measurement
Fluorescence Microscopy:

Mount the coverslip with loaded cells onto a microscope slide.

Excite the cells using a light source with a wavelength of approximately 488-495 nm.

Collect the emitted fluorescence at approximately 515 nm using a standard FITC filter set.

Capture images before (baseline) and after applying a stimulus known to induce NO

production.
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Quantify the change in fluorescence intensity in regions of interest (ROIs) corresponding to

individual cells or cell populations.

Flow Cytometry:

Use a flow cytometer equipped with a blue laser (488 nm) for excitation.

Detect the fluorescence signal using a filter appropriate for FITC or GFP (e.g., a 530/30 nm

bandpass filter).

Analyze at least 10,000 gated events per sample to ensure statistical significance.

Record the mean fluorescence intensity of the cell population before and after stimulation.

Controls
To ensure the specificity of the fluorescent signal, appropriate controls are essential.

Positive Control: Treat DAF-FM loaded cells with an NO donor, such as S-Nitroso-N-acetyl-

DL-penicillamine (SNAP) or Diethylamine NONOate (DEA NONOate), to confirm that the

probe is responsive to NO.

Negative Control: Pre-incubate cells with an NOS inhibitor, such as Nω-Nitro-L-arginine

methyl ester hydrochloride (L-NAME), before stimulation to verify that the observed

fluorescence increase is due to NOS-dependent NO production.

Autofluorescence Control: Prepare a sample of cells that have not been loaded with DAF-FM
diacetate to measure the background autofluorescence of the cells under the same

instrument settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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